![molecular formula C24H24FNO B10840215 1-Benzhydryl-4-(4-fluorophenyl)piperidin-4-ol](/img/structure/B10840215.png)
1-Benzhydryl-4-(4-fluorophenyl)piperidin-4-ol
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Overview
Description
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzhydryl group and a fluorophenyl group attached to a piperidine ring
Preparation Methods
The synthesis of 1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with benzhydryl chloride and 4-fluorobenzaldehyde.
Formation of Intermediate: The reaction between benzhydryl chloride and 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with piperidine in the presence of a catalyst, such as palladium on carbon, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Chemical Reactions Analysis
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Hydrogenation: Hydrogenation reactions can be performed using hydrogen gas and a catalyst like palladium on carbon to reduce double bonds or aromatic rings
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent and has been evaluated for its activity in seizure models.
Pharmacology: It has been investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV-1 infections.
Neuroscience: The compound has been studied for its effects on the central nervous system and its potential as a neuroprotective agent.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
CCR5 Antagonism: The compound acts as an antagonist of the CCR5 receptor, which is involved in the entry of HIV-1 into host cells.
Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in the brain.
Comparison with Similar Compounds
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:
1-benzhydryl-4-(3-fluorophenyl)piperidin-4-ol: This compound has a similar structure but with a fluorine atom in a different position on the phenyl ring.
1-benzhydryl-4-(4-chlorophenyl)piperidin-4-ol: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.
1-benzhydryl-4-(4-methylphenyl)piperidin-4-ol: This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Properties
Molecular Formula |
C24H24FNO |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-benzhydryl-4-(4-fluorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C24H24FNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
InChI Key |
WBNMPDBWSUFASE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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